molecular formula C60H58O6 B8143633 [1,1'-Binaphthalene]-2,2'-diol, (1S)-

[1,1'-Binaphthalene]-2,2'-diol, (1S)-

Cat. No.: B8143633
M. Wt: 875.1 g/mol
InChI Key: COVMBWSJVJJVQP-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-diol, (1S)-: is a chiral organic compound that is widely used in asymmetric synthesis. It is known for its axial chirality, which makes it a valuable ligand in various catalytic processes. The compound is often referred to as BINOL, but for the purpose of this article, we will use its full name as requested.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Oxidative Coupling: One of the primary methods for preparing [1,1’-Binaphthalene]-2,2’-diol, (1S)- involves the asymmetric oxidative coupling of 2-naphthol.

    Racemic Synthesis: The racemic form of the compound can be synthesized using iron (III) chloride as an oxidant.

Industrial Production Methods:

    Optical Resolution: Optically active [1,1’-Binaphthalene]-2,2’-diol, (1S)- can be obtained from racemic BINOL by optical resolution.

Mechanism of Action

The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, (1S)- exerts its effects is primarily through its role as a chiral ligand. It facilitates asymmetric catalysis by coordinating with transition metals, thereby inducing chirality in the resulting products. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include various catalytic cycles depending on the specific reaction being catalyzed .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diol, (1S)- lies in its high enantiomeric purity and stability towards racemization. It is one of the most inexpensive sources of chirality for organic synthesis, making it highly valuable in both academic and industrial settings .

Biological Activity

[1,1'-Binaphthalene]-2,2'-diol, (1S)- , also known as BINOL, is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into the biological activities associated with this compound, focusing on its anticancer, antibacterial, and enzymatic inhibition properties.

Structural Characteristics

BINOL is characterized by its two naphthalene rings connected by a single bond and hydroxyl groups at the 2 and 2' positions. This configuration allows for significant stereochemical variations and influences its biological interactions.

Table 1: Structural Properties of BINOL

PropertyValue
Molecular FormulaC18H14O2
Molecular Weight266.30 g/mol
Melting Point250-252 °C
Chiral Centers1

Anticancer Activity

Research indicates that BINOL derivatives exhibit notable anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7.

Case Study: Anticancer Effects

A study demonstrated that a specific BINOL derivative induced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positivity by 22-fold compared to control . The compound's mechanism involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Table 2: Anticancer Activity of BINOL Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
BINOL Derivative AMDA-MB-23110.93CA IX Inhibition
BINOL Derivative BMCF-725.06Apoptosis Induction

Antibacterial Activity

BINOL has also been explored for its antibacterial properties. Its derivatives have shown effectiveness against various bacterial strains by interfering with their growth mechanisms.

Research Findings

A recent study highlighted the potential of BINOL derivatives as antibacterial agents. The compounds exhibited significant inhibition against bacterial growth by targeting specific enzymes involved in bacterial metabolism . The selectivity for certain bacterial strains suggests a promising avenue for developing new antibiotics.

Table 3: Antibacterial Efficacy of BINOL Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
BINOL Derivative CE. coli5 μg/mL
BINOL Derivative DStaphylococcus aureus10 μg/mL

Enzymatic Inhibition

Another significant aspect of BINOL's biological activity is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Mechanistic Insights

The mechanism by which BINOL inhibits CAs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This action is particularly relevant in cancer therapy, where CA IX is often implicated in tumor progression .

Table 4: Enzyme Inhibition Data

EnzymeIC50 (nM)Selectivity Ratio (CA IX/CA II)
Carbonic Anhydrase IX10.93High
Carbonic Anhydrase II1.55Low

Properties

IUPAC Name

1-[2-hydroxy-8a-[1-[2-hydroxy-8a-[1-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-yl]oxy-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H58O6/c61-47-29-23-37-13-1-5-19-43(37)53(47)55-45-21-7-3-15-39(45)25-33-51(55)65-60-36-12-10-18-42(60)28-32-50(64)58(60)56-46-22-8-4-16-40(46)26-34-52(56)66-59-35-11-9-17-41(59)27-31-49(63)57(59)54-44-20-6-2-14-38(44)24-30-48(54)62/h1-8,13-16,19-26,29-30,33-34,41-42,49-50,57-58,61-64H,9-12,17-18,27-28,31-32,35-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMBWSJVJJVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCC(C2C3=C(C=CC4=CC=CC=C43)O)O)OC5=C(C6=CC=CC=C6C=C5)C7C(CCC8C7(CCCC8)OC9=C(C1=CC=CC=C1C=C9)C1=C(C=CC2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H58O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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